Piperidine Substitution: 3,5-Dimethyl vs. 3-Methyl and Unsubstituted Analogs
The 3,5-dimethylpiperidine core introduces two methyl groups that increase steric bulk and lipophilicity relative to the 3-methyl analog (3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine, CAS 941257-95-0) and the unsubstituted piperidine analog (1-{[6-(Pentyloxy)naphthalen-2-yl]sulfonyl}piperidine, CAS 1206131-52-3). In the context of sulfonylpiperidine-based ELOVL6 inhibitors, the 3-position substituent on the piperidine ring is a critical determinant of inhibitory potency [1]. Although direct comparative IC50 data for this exact compound are not publicly available, the patent literature establishes that 3-substituted sulfonylpiperidines exhibit markedly enhanced ELOVL6 inhibition compared to unsubstituted counterparts [1].
| Evidence Dimension | Structural differentiation of piperidine substitution |
|---|---|
| Target Compound Data | 3,5-Dimethyl substitution on piperidine ring |
| Comparator Or Baseline | 3-Methyl analog (CAS 941257-95-0) and unsubstituted piperidine analog (CAS 1206131-52-3) |
| Quantified Difference | Not available as direct head-to-head comparison; inferred from patent SAR |
| Conditions | ELOVL6 inhibition assay (Patent US8188280) |
Why This Matters
The 3,5-dimethyl pattern provides a distinct steric and electronic profile that can be decisive for achieving target potency and selectivity, making this compound the required synthon for projects following the M2 antagonist synthetic route.
- [1] Nagase, T.; Sasaki, T.; Takahashi, T. 3-substituted sulfonyl piperidine derivative. U.S. Patent 8,188,280, May 29, 2012. MSD K.K. View Source
